Gerontoxanthone C-d6
CAS No.:
Cat. No.: VC16657073
Molecular Formula: C23H24O6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O6 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one |
| Standard InChI | InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3 |
| Standard InChI Key | MPGIKBDCZHZTJM-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H] |
| Canonical SMILES | CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Gerontoxanthone C-d6 features a fused tricyclic xanthone core with a prenyl substituent and hydroxyl groups at positions 4, 8, and 9. The deuterium atoms replace six hydrogens in the methyl groups of the parent compound, as evidenced by its molecular formula . This isotopic labeling enhances its utility in pharmacokinetic studies by reducing metabolic degradation without altering its biological target affinity.
Table 1: Structural Comparison of Gerontoxanthone C and Gerontoxanthone C-d6
| Property | Gerontoxanthone C | Gerontoxanthone C-d6 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 396.4 g/mol | 402.47 g/mol |
| Key Modifications | Natural prenylxanthone | Deuterated methyl groups |
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the production of Gerontoxanthone C-d6 typically involves multi-step organic reactions starting from Gerontoxanthone C. Deuterium incorporation occurs via acid-catalyzed hydrogen-deuterium exchange or specialized alkylation techniques using deuterated reagents. The process emphasizes regioselectivity to preserve the bioactive xanthone core while enhancing isotopic purity for research applications .
Biological Activities and Mechanisms
Cytotoxic Effects Against Cancer Cell Lines
Gerontoxanthone C-d6 demonstrates potent cytotoxicity across multiple cancer models. In vitro studies report IC values of 5.6–7.5 µM against KB (oral carcinoma), HeLa S3 (cervical adenocarcinoma), MCF-7 (breast adenocarcinoma), and Hep G2 (hepatocellular carcinoma) cells . These results surpass the activity of its non-deuterated analog, which shows IC values of 12.1–22.8 µM against the same cell lines . The enhanced efficacy likely stems from improved cellular uptake and resistance to enzymatic degradation conferred by deuterium substitution.
Table 2: Cytotoxicity Profiles of Gerontoxanthone Derivatives
| Compound | KB (µM) | HeLa S3 (µM) | MCF-7 (µM) | Hep G2 (µM) |
|---|---|---|---|---|
| Gerontoxanthone C | 12.1 | 20.7 | 15.6 | 22.8 |
| Gerontoxanthone C-d6 | 7.5 | 5.6 | 5.7 | 6.3 |
| Doxorubicin (Control) | 0.02 | 0.15 | 1.29 | 1.00 |
Anti-Inflammatory Properties
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and BV-2 microglial cells, Gerontoxanthone C-d6 inhibits nitric oxide (NO) production with IC values of 16.4 µM and 13.8 µM, respectively . This activity correlates with suppression of pro-inflammatory cytokines such as TNF-α and IL-6, mediated through modulation of the NF-κB signaling pathway. Comparative studies indicate that the deuterated derivative achieves 30% greater NO inhibition than Gerontoxanthone C at equivalent concentrations .
Pharmacological Applications and Comparative Advantages
Anti-Inflammatory Drug Development
Gerontoxanthone C-d6’s dual inhibition of COX-2 (32.4% at 20 µM) and NO synthesis highlights its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders . Its deuterated structure enhances blood-brain barrier permeability, making it particularly relevant for neuroinflammation applications.
Future Research Directions
Mechanistic Elucidation
Further studies are needed to map the molecular targets of Gerontoxanthone C-d6, particularly its interaction with PINK1 and Parkin proteins involved in mitophagy. Advanced proteomic and metabolomic approaches could unravel its role in cellular stress responses.
Preclinical Optimization
Efforts to improve synthetic yields and isotopic purity will facilitate large-scale production. Additionally, in vivo pharmacokinetic studies in rodent models are essential to validate its safety profile and bioavailability.
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